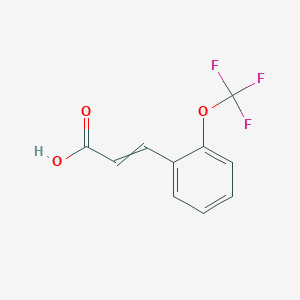

3-(2-(Trifluoromethoxy)phenyl)acrylic acid

Description

Overview of Chemical Significance in Contemporary Organic Chemistry

3-(2-(Trifluoromethoxy)phenyl)acrylic acid serves as a versatile intermediate in modern organic chemistry, primarily recognized for its utility in the synthesis of more complex, biologically active molecules. chemimpex.com The structure combines a phenyl ring, an acrylic acid moiety, and a trifluoromethoxy group. The acrylic acid portion, with its carboxylic acid and alkene functionalities, provides reactive sites for a variety of chemical transformations. wikipedia.org

This compound is particularly significant as a building block in the pharmaceutical and agrochemical sectors. chemimpex.com Its distinct structure is leveraged by researchers to develop novel compounds with potentially improved effectiveness and selectivity for applications in drug design and crop protection. chemimpex.com The presence of the trifluoromethoxy group significantly influences the electronic properties and reactivity of the entire molecule. nih.gov

| Property | Value |

| Molecular Formula | C10H7F3O3 |

| Molecular Weight | 232.16 g/mol |

| CAS Number | 399580-48-4 |

| Appearance | White solid |

| Synonyms | 2-(Trifluoromethoxy)cinnamic acid |

| Data sourced from multiple chemical suppliers. chemimpex.comchemicalbook.comnih.gov |

Contextualizing the Trifluoromethoxy Moiety in Molecular Design

The trifluoromethoxy group (-OCF3) is a critical feature that imparts unique and desirable properties to organic molecules, making it increasingly important in pharmaceutical and agrochemical research. nih.govbeilstein-journals.org It is often considered a "super-halogen" due to its high lipophilicity and electronegativity, which are comparable to a fluorine atom. researchgate.net

The inclusion of the -OCF3 group in a molecule offers several advantages in molecular design:

Enhanced Lipophilicity : The trifluoromethoxy group is one of the most lipophilic substituents, which can improve a molecule's ability to permeate biological membranes. mdpi.comresearchgate.net This is a crucial factor for the bioavailability of potential drug candidates.

Metabolic Stability : Compared to a methoxy (B1213986) group (-OCH3), the trifluoromethoxy group is significantly more resistant to metabolic breakdown. nih.govmdpi.com The strong carbon-fluorine bonds increase the molecule's stability against enzymatic degradation, which can lead to a longer half-life in biological systems. researchgate.net

Electronic Effects : As a moderately electron-withdrawing group, the -OCF3 moiety can influence the acidity and reactivity of nearby functional groups. nih.gov This electronic modulation can be fine-tuned to optimize interactions with biological targets. researchgate.net

| Functional Group | Hansch Lipophilicity Parameter (π) | Metabolic Stability |

| -OCH3 (Methoxy) | -0.02 | Prone to O-dealkylation |

| -CF3 (Trifluoromethyl) | +0.88 | High |

| -OCF3 (Trifluoromethoxy) | +1.04 | Very High |

| This table provides a comparative overview of key properties for functional groups relevant in drug design. mdpi.comresearchgate.net |

Research Trajectories and Potential Applications as a Molecular Scaffold

This compound is utilized as a molecular scaffold—a core structure upon which more elaborate molecules can be constructed. Its inherent functionalities allow for diverse chemical modifications, paving the way for the creation of libraries of novel compounds for screening and development.

Current and potential research directions for this compound include:

Pharmaceutical Development : It serves as a key starting material in the synthesis of various pharmaceutical agents. Research has indicated its utility in the development of potential anti-inflammatory and anti-cancer drugs. chemimpex.com The trifluoromethoxy group is a feature in several FDA-approved drugs, highlighting the value of this moiety in successful therapeutic agents. mdpi.com

Agrochemicals : In the agricultural sector, this compound is used in the formulation of next-generation herbicides and pesticides. chemimpex.com The goal is to create more effective crop protection solutions, and the unique properties of the trifluoromethoxy group contribute to the development of potent and stable active ingredients. nih.gov

Material Science : Beyond life sciences, this compound shows promise as a building block for advanced materials. chemimpex.com Its incorporation into polymers and coatings can enhance properties such as thermal stability and chemical resistance, making it suitable for developing high-performance materials for various industrial applications. chemimpex.com

The continued exploration of this compound and its derivatives is expected to yield further innovations across these scientific fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c11-10(12,13)16-8-4-2-1-3-7(8)5-6-9(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCUAUKXVCMIBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Computational Characterization of 3 2 Trifluoromethoxy Phenyl Acrylic Acid and Its Analogs

Experimental Spectroscopic Techniques for Structural Elucidation

Experimental spectroscopy is fundamental to the verification of the chemical structure of newly synthesized compounds and for studying the electronic and steric effects of various substituents on the molecular backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H, ¹³C, and ¹⁹F, chemists can deduce the connectivity and chemical environment of individual atoms.

Proton NMR (¹H NMR) provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the case of acrylic acid derivatives, the vinylic protons, aromatic protons, and the carboxylic acid proton each exhibit characteristic chemical shifts and coupling patterns.

For cinnamic acid, the parent compound, the vinylic protons typically appear as doublets in the range of δ 6.3-7.9 ppm, with a coupling constant (J) of about 16 Hz for the trans isomer. The aromatic protons resonate in the region of δ 7.2-7.6 ppm. The carboxylic acid proton is often a broad singlet at δ 12.0-13.0 ppm.

In analogs such as 3-(3-(trifluoromethyl)phenyl)acrylic acid, the aromatic protons show more complex splitting patterns due to the influence of the trifluoromethyl group. nih.gov For instance, the ¹H NMR spectrum of 2-phenylacrylic acid shows signals for the vinylic protons at δ 6.56 and δ 6.04 ppm, and the aromatic protons as a multiplet between δ 7.35 and δ 7.47 ppm. rsc.org

Table 1: ¹H NMR Data for 3-(2-(Trifluoromethoxy)phenyl)acrylic Acid and Analogs

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|

| 2-phenylacrylic acid | CDCl₃ | 7.43-7.47 (m, 2H, C₆H₅), 7.35-7.41 (m, 3H, C₆H₅), 6.56 (s, 1H, CCH₂), 6.04 (s, 1H, CCH₂) rsc.org |

| 2-(p-tolyl)acrylic acid | CDCl₃ | 7.32-7.34 (m, 2H, C₆H₄), 7.17-7.18 (m, 2H, C₆H₄), 6.48 (s, 1H, CCH₂), 5.98 (s, 1H, CCH₂), 2.36 (s, 3H, CH₃) rsc.org |

| 3-(trifluoromethyl)phenol (B45071) | CDCl₃ | 7.33 (t, J = 8.0, 1H), 7.19 (dt, J = 7.6, 1H), 7.08 (s, 1H), 7.00 (dd, J = 8.2, 2.4, 1H), 5.66 (s, 1H) rsc.org |

| 2-(trifluoromethyl)phenol | CDCl₃ | 7.50 (d, J = 7.8 Hz, 1H), 7.38 (t, J = 7.8 Hz, 1H), 6.95 (t, J = 7.8 Hz, 2H), 5.47 (br s, 1H) rsc.org |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

For cinnamic acid, the carbonyl carbon of the carboxylic acid group typically resonates around δ 172 ppm. The vinylic carbons appear in the range of δ 117-145 ppm, while the aromatic carbons are found between δ 128-135 ppm.

In substituted analogs, the chemical shifts can be significantly affected. For example, in 2-phenylacrylic acid, the carbonyl carbon is at δ 172.22 ppm, and the aromatic carbons are observed at δ 140.78, 136.25, 129.55, 128.59, 128.50, and 128.28 ppm. rsc.org The presence of a trifluoromethoxy group is expected to cause a downfield shift for the carbon atom it is attached to, due to its strong electron-withdrawing nature. For instance, in 3-(trifluoromethyl)phenol, the carbon attached to the trifluoromethyl group appears as a quartet due to coupling with the fluorine atoms. rsc.org

Table 2: ¹³C NMR Data for this compound and Analogs

| Compound | Solvent | Chemical Shift (δ ppm) |

|---|---|---|

| 2-phenylacrylic acid | CDCl₃ | 172.22, 140.78, 136.25, 129.55, 128.59, 128.50, 128.28 rsc.org |

| 2-(p-tolyl)acrylic acid | CDCl₃ | 171.74, 140.60, 138.43, 133.43, 129.52, 129.01, 128.65, 128.46, 126.99, 21.34 rsc.org |

| 3-(trifluoromethyl)phenol | CDCl₃ | 155.60, 132.20 (q, J = 32 Hz), 130.39, 123.90 (q, J = 271Hz), 118.92, 117.85 (q, J = 3.9Hz), 112.44 (q, J = 3.9 Hz) rsc.org |

| 2-(trifluoromethyl)phenol | CDCl₃ | 154.50 (q, J = 1.8 Hz), 133.39, 126.72 (q, J = 4.8 Hz), 124.30 (q, J = 270 Hz), 119.88, 117.91, 116.69 (q, J = 30 Hz) rsc.org |

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for compounds containing fluorine, such as the trifluoromethoxy group in the target molecule. The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment.

The trifluoromethoxy group (OCF₃) typically exhibits a singlet in the ¹⁹F NMR spectrum. The chemical shift can vary depending on the substitution pattern on the aromatic ring and the solvent used. For instance, the ¹⁹F NMR spectrum of 3-(trifluoromethyl)phenol shows a singlet at δ -62.89 ppm. rsc.org In another example, 2-(trifluoromethyl)acrylic acid can be quantified using ¹⁹F NMR, with distinct peaks for the free acid and when incorporated into a polymer. researchgate.net The chemical shift range for -CF₃ groups is generally between +40 to +80 ppm relative to CFCl₃. ucsb.edu

Table 3: ¹⁹F NMR Data for Fluorine-Containing Analogs

| Compound | Solvent | Chemical Shift (δ ppm) |

|---|---|---|

| 3-(trifluoromethyl)phenol | CDCl₃ | -62.89 (s, 3F) rsc.org |

| 2-(trifluoromethyl)phenol | CDCl₃ | -61.16 (s, 3F) rsc.org |

| 1,4-dimethoxy-2-(trifluoromethyl)benzene | CDCl₃ | -62.40 (s, 3F) rsc.org |

| 1-(3-(trifluoromethyl)phenyl)ethanone | CDCl₃ | -62.80 (s, 3F) rsc.org |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. In acrylic acid derivatives, key vibrational bands include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and various C-H and C-O stretching and bending modes.

For acrylic acid itself, a broad absorption band is observed for the O-H stretch in the region of 2500-3300 cm⁻¹ due to hydrogen bonding. spectroscopyonline.com The C=O stretching vibration appears as a strong, sharp peak around 1700-1725 cm⁻¹. researchgate.net The C=C stretching vibration is typically found near 1625-1640 cm⁻¹.

In cinnamic acid, the C=O stretching vibration is observed at approximately 1680-1700 cm⁻¹, and the C=C stretch is around 1630 cm⁻¹. researchgate.net The presence of the trifluoromethoxy group in this compound is expected to give rise to strong C-F stretching bands, typically in the region of 1100-1300 cm⁻¹. The exact positions of these bands provide valuable structural information. For example, the FT-IR spectrum of 2-phenylacrylic acid shows a characteristic C=O peak at 1706 cm⁻¹. rsc.org

Table 4: FT-IR Data for Acrylic Acid and Analogs

| Compound | Key Vibrational Frequencies (cm⁻¹) |

|---|---|

| Acrylic Acid | ~3000 (broad, O-H stretch), 1716 (C=O stretch), 1635 (C=C stretch), 1430 (C-O-H bend), 1240 (C-O stretch) spectroscopyonline.comresearchgate.net |

| 2-phenylacrylic acid | 1706 (C=O stretch) rsc.org |

| Cinnamic Acid | ~3000 (broad, O-H stretch), 1680-1700 (C=O stretch), 1630 (C=C stretch) researchgate.net |

Fourier-Transform Raman (FT-Raman) Spectroscopy

The analysis of FT-Raman spectra, often complemented by quantum chemical calculations, allows for the unambiguous identification of complex vibrational modes. researchgate.net The use of a near-infrared (NIR) laser, such as at 1064 nm, minimizes fluorescence, which can be an issue with other forms of vibrational spectroscopy. researchgate.net

Key vibrational modes expected for this compound include the C=O stretching of the carboxylic acid, the C=C stretching of the alkene, and various aromatic C-C stretching vibrations. The trifluoromethoxy group (-OCF₃) would also exhibit characteristic stretching and bending vibrations. The table below outlines the anticipated FT-Raman vibrational frequencies for the principal functional groups of the molecule.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| C=O stretch | 1640-1680 | |

| C-O stretch | 1210-1320 | |

| O-H bend | 1395-1440 | |

| Alkene | C=C stretch | 1600-1650 |

| =C-H bend | 950-1000 | |

| Aromatic Ring | C-H stretch | 3000-3100 |

| C-C stretch | 1400-1600 | |

| Trifluoromethoxy | C-F stretch | 1000-1250 (strong) |

| C-O stretch | 1050-1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands arising from π→π* transitions within the conjugated system, which includes the phenyl ring and the acrylic acid group. The presence of chromophores such as the C=C and C=O bonds, as well as the aromatic ring, dictates the absorption profile.

The trifluoromethoxy group (-OCF₃) attached to the phenyl ring can influence the position and intensity of the absorption maxima (λmax). Substituents on aromatic rings can alter the energy of the electronic transitions. mdpi.com Depending on the nature of the substituent and its interaction with the conjugated system, this can lead to a bathochromic (red) or hypsochromic (blue) shift. For instance, studies on related compounds show that aromatic groups significantly affect the wavelength of maximum absorbance. mdpi.com The electronic transitions for this compound are expected in the UV region.

Below is a table summarizing the expected electronic transitions and their typical absorption ranges for the chromophores present in the molecule.

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

| Phenyl Ring | π→π | ~250-280 |

| Acrylic Acid (C=C-C=O) | π→π | ~200-250 |

| n→π* | ~300-350 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₀H₇F₃O₃), the molecular weight is 232.16 g/mol . chemicalbook.com In an MS experiment, this compound would be expected to show a molecular ion peak [M]⁺ corresponding to this mass.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule. The exact mass of an analog, 3-[3-(trifluoromethyl)phenyl]acrylic acid (C₁₀H₇F₃O₂), has been calculated as 216.03981395 Da. nih.gov A similar level of precision would be expected for this compound, allowing for its unambiguous identification.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the carboxylic acid group: [M - COOH]⁺

Loss of the trifluoromethoxy group: [M - OCF₃]⁺

Decarboxylation: [M - CO₂]⁺

Cleavage of the acrylic side chain.

The table below lists the key mass spectrometric data for the compound.

| Parameter | Information Provided | Value for C₁₀H₇F₃O₃ |

| Molecular Formula | Elemental composition | C₁₀H₇F₃O₃ |

| Molecular Weight | Mass based on isotopic abundance | 232.16 |

| Molecular Ion Peak [M]⁺ | Mass of the intact molecule (singly charged) | m/z 232 |

| HRMS Exact Mass | Precise mass for formula confirmation | ~232.0347 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov If single crystals of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions that govern the solid-state structure. For carboxylic acids, a common and strong interaction is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules associate. wikipedia.org Other potential interactions for this molecule include π–π stacking between the aromatic rings and dipole-dipole interactions involving the polar trifluoromethoxy and carbonyl groups.

Studies on structurally related molecules, such as fluorinated N-aryl amides, have shown that intermolecular forces like C—H⋯O and N—H⋯O hydrogen bonds, as well as halogen interactions, play a crucial role in directing the formation of supramolecular structures like chains and layers. researchgate.net A similar analysis for this compound would provide a complete picture of its solid-state conformation and packing.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods are indispensable tools for complementing experimental data and providing insights into molecular structure, properties, and reactivity. These approaches allow for the modeling of molecular characteristics that may be difficult to measure experimentally.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a prominent computational method for studying organic molecules due to its favorable balance of accuracy and computational cost. dntb.gov.uaresearchgate.net DFT calculations can predict a wide range of properties for this compound.

By solving the electronic structure of the molecule, DFT can determine its optimized ground-state geometry, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography. It can also be used to calculate vibrational frequencies, which aids in the assignment of experimental FT-IR and FT-Raman spectra. researchgate.net

Furthermore, DFT provides crucial information about the electronic properties of the molecule. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter for assessing the chemical reactivity and kinetic stability of the molecule. Other calculated properties include the dipole moment, polarizability, and various thermodynamic parameters. researchgate.net

The table below lists key molecular properties that can be determined through DFT calculations.

| Property | Significance |

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra. |

| HOMO-LUMO Energy Gap | Indicates electronic excitability and chemical reactivity. |

| Dipole Moment | Measures the overall polarity of the molecule. |

| Polarizability | Describes the molecule's response to an external electric field. |

| Thermodynamic Properties | Includes enthalpy, entropy, and Gibbs free energy. |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation of the exchange-correlation energy, which accounts for the complex electron-electron interactions. The basis set is a set of mathematical functions used to construct the molecular orbitals.

A widely used and versatile functional for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. researchgate.netnih.gov It incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, often yielding reliable results for molecular geometries and energies.

The choice of basis set determines the flexibility the electrons have to occupy space. Larger basis sets provide more accurate results but at a higher computational expense. Common basis sets include Pople-style sets like 6-31G(d) or 6-311++G(d,p), and correlation-consistent basis sets such as cc-pVDZ or cc-pVQZ. researchgate.netnih.govmdpi.com The selection of a specific functional and basis set, such as B3LYP/6-311G**, represents a balance between achieving the desired accuracy and the available computational resources. mdpi.com For instance, the B3LYP/cc-pVQZ level of theory has been successfully used to determine the reactivity of organic molecules. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgschrodinger.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. schrodinger.comnih.gov A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. nih.gov

For this compound, the FMO analysis, typically performed using Density Functional Theory (DFT) methods like B3LYP, would reveal the distribution of electron density in these key orbitals. schrodinger.comniscpr.res.in In analogous substituted cinnamic acids, the HOMO is generally localized over the cinnamoyl group and the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO is also typically distributed across the entire π-system. The presence of the electron-withdrawing trifluoromethoxy (-OCF3) group on the phenyl ring is expected to influence the energies of these orbitals. mdpi.comnih.gov This group's strong inductive effect would likely lower the energy of both the HOMO and LUMO compared to unsubstituted cinnamic acid.

Table 1: Representative Frontier Molecular Orbital Data

| Parameter | Expected Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: These values are illustrative and based on typical DFT calculations for structurally related compounds.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized, one-center (lone pairs) and two-center (bonds) entities, which align with the familiar Lewis structure representation. uni-muenchen.deq-chem.com This analysis provides valuable insights into intramolecular interactions, charge transfer, and the stability arising from electron delocalization. researchgate.netresearchgate.net A key aspect of NBO analysis is the examination of interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions, calculated via second-order perturbation theory, quantifies the extent of delocalization and its contribution to molecular stability. wisc.edu

In this compound, NBO analysis would elucidate the electronic structure in detail. It would identify the key donor-acceptor interactions responsible for its stability. Significant interactions are expected between the π orbitals of the phenyl ring and the acrylic acid moiety, as well as interactions involving the lone pairs of the oxygen atoms. For example, the interaction between the lone pair of the carbonyl oxygen (nO) and the antibonding orbital of the adjacent C-C bond (π*C=C) would indicate conjugation along the acrylic acid chain.

Furthermore, the analysis would reveal hyperconjugative interactions that stabilize the molecule. The electron-withdrawing trifluoromethoxy group would influence the charge distribution across the molecule, which can be quantified by the natural population analysis (NPA) phase of the NBO calculation. uni-muenchen.de The stabilization energy (E(2)) values highlight the most significant charge transfer events. For instance, in a study of related molecules, interactions between lone pair orbitals of oxygen atoms and antibonding orbitals of adjacent bonds were found to be significant contributors to stability. researchgate.net

Table 2: Representative NBO Analysis Data (Stabilization Energy E(2))

| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) | Description |

|---|---|---|---|

| π(C=C)phenyl | π*(C=C)acrylate | > 20 | π-conjugation between the phenyl ring and the acrylate (B77674) system. |

| n(O)carbonyl | π*(C=C)acrylate | > 15 | Delocalization of carbonyl oxygen lone pair into the acrylate π-system. |

| n(O)methoxy | σ*(C-F) | ~ 2-5 | Hyperconjugative interaction involving the trifluoromethoxy group. |

Note: These values are illustrative, based on general principles and findings for analogous conjugated systems.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. readthedocs.iouni-muenchen.de It illustrates the electrostatic potential on the molecular surface, providing a guide to the molecule's reactivity towards charged species. uni-muenchen.de The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow indicate intermediate potentials. researchgate.net

For this compound, the MEP map would highlight distinct regions of chemical reactivity. The most negative potential (red/yellow) is expected to be localized around the oxygen atoms of the carboxylic acid group, particularly the carbonyl oxygen, making this the primary site for electrophilic interactions and hydrogen bond acceptance. nih.gov The acidic proton of the hydroxyl group would be associated with a region of high positive potential (blue), identifying it as the site for nucleophilic attack or deprotonation.

The trifluoromethoxy group, being highly electronegative, significantly influences the MEP. mdpi.comnih.govresearchgate.net The fluorine atoms would create a region of negative potential, while simultaneously withdrawing electron density from the adjacent carbon atom and the phenyl ring, making the ring slightly more electron-deficient than in unsubstituted cinnamic acid. This effect is crucial for understanding intermolecular interactions and how the molecule might interact with a biological target. nih.gov

Table 3: Predicted MEP Regions and Potential Values

| Molecular Region | Predicted Color | Electrostatic Potential (a.u.) | Implied Reactivity |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Deep Red | < -0.05 | Strong electrophilic attack site, H-bond acceptor |

| Hydroxyl Proton (-OH) | Deep Blue | > +0.05 | Nucleophilic attack site, H-bond donor |

| Phenyl Ring | Green/Yellow | -0.02 to +0.02 | Moderate reactivity, influenced by substituent |

Note: The potential values are representative estimates for similar functional groups.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for studying the electronic excited states of molecules. mpg.dewikipedia.org It is an extension of DFT that allows for the calculation of properties related to how a molecule responds to a time-dependent electromagnetic field, such as light. wikipedia.org This makes it particularly useful for predicting and interpreting electronic absorption and emission spectra (UV-Vis and fluorescence). rsc.orgrsc.org

For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. dntb.gov.ua The primary electronic transitions, such as the π → π* transition within the conjugated system, would be characterized. Studies on similar cinnamic acid derivatives have shown that TD-DFT can satisfactorily reproduce experimental spectra. dntb.gov.ua The calculations would likely be performed using a functional like B3LYP or CAM-B3LYP, often in conjunction with a polarizable continuum model (PCM) to simulate solvent effects. dntb.gov.ua

The trifluoromethoxy substituent is expected to cause a shift in the absorption spectrum compared to unsubstituted cinnamic acid. By analyzing the molecular orbitals involved in the electronic transitions, TD-DFT can provide a detailed understanding of the nature of the excited states. rsc.org For instance, it can determine whether an excitation is localized on a specific part of the molecule or involves charge transfer across the molecular framework. This information is crucial for designing molecules with specific optical properties.

Table 4: Representative TD-DFT Predicted Absorption Data

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Character |

|---|---|---|---|

| S0 → S1 | 280 - 310 | > 0.5 | π → π* |

Note: These values are illustrative and based on TD-DFT studies of analogous substituted cinnamic acids. dntb.gov.uarsc.org The exact values depend on the level of theory and solvent used.

Analysis of Intermolecular Interactions

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density (ρ) topology to define atoms and the chemical bonds between them. wikipedia.orguni-rostock.de Developed by Richard Bader, AIM theory identifies critical points in the electron density where the gradient of ρ is zero. ias.ac.in A bond critical point (BCP) found between two nuclei, along with a bond path connecting them, is a necessary and sufficient condition for the existence of a chemical bond. ias.ac.in The properties of the electron density at the BCP, such as its magnitude (ρBCP) and its Laplacian (∇²ρBCP), provide quantitative information about the nature and strength of the interaction. researchgate.netresearchgate.net

For this compound, AIM analysis would be instrumental in characterizing both covalent bonds and weaker non-covalent interactions that govern its crystal packing and supramolecular assembly. In the solid state, carboxylic acids typically form strong O-H···O hydrogen-bonded dimers. AIM would identify a BCP between the donor hydrogen and the acceptor oxygen, with a relatively high ρBCP and a positive ∇²ρBCP, characteristic of strong, closed-shell interactions.

Furthermore, AIM can detect and characterize weaker interactions, such as C-H···O, C-H···F, and potentially π-π stacking interactions. The trifluoromethoxy group introduces possibilities for C-H···F hydrogen bonds. The presence of a BCP between a hydrogen and a fluorine atom would confirm this interaction. The electron density parameters at these BCPs would allow for a quantitative comparison of the strengths of the various intermolecular forces at play.

Table 5: Typical AIM Parameters for Intermolecular Interactions

| Interaction Type | ρBCP (a.u.) | ∇²ρBCP (a.u.) | Nature of Interaction |

|---|---|---|---|

| O-H···O | 0.020 - 0.040 | > 0 | Strong hydrogen bond (closed-shell) |

| C-H···O | 0.005 - 0.015 | > 0 | Weak to moderate hydrogen bond |

| C-H···F | 0.002 - 0.010 | > 0 | Weak hydrogen bond |

Note: These are typical ranges of values from AIM analyses of organic crystals.

Reduced Density Gradient (RDG) and Hirshfeld Surface (HS) Analyses

Reduced Density Gradient (RDG) and Hirshfeld Surface (HS) analyses are complementary computational tools used to visualize and quantify intermolecular interactions in the solid state.

For this compound, HS analysis would reveal the dominant interactions responsible for its crystal structure. Given the functional groups present, significant contributions are expected from O···H/H···O contacts, corresponding to the carboxylic acid dimers. nih.gov The trifluoromethoxy group would lead to F···H/H···F and potentially F···F contacts. nih.gov The analysis of a related compound, N-[2-(Trifluoromethyl)phenyl]maleamic acid, showed that O···H/H···O, F···H/H···F, and H···H contacts were the most significant. nih.gov

Reduced Density Gradient (RDG) Analysis is a method that plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the density. This visualization reveals non-covalent interactions in real space. Large, low-density spikes in the RDG plot indicate repulsive steric clashes, while troughs indicate attractive interactions like hydrogen bonds (strong, negative values) and van der Waals forces (near zero).

Together, these methods provide a comprehensive picture of the supramolecular architecture. For this compound, one would expect to see strong O-H···O hydrogen bonds, weaker C-H···O and C-H···F interactions, and broad van der Waals contacts from the aromatic rings. nih.govnih.gov

Table 6: Expected Contributions to Hirshfeld Surface from Intermolecular Contacts

| Contact Type | Expected Percentage Contribution |

|---|---|

| H···H | 30 - 45% |

| O···H / H···O | 20 - 30% |

| C···H / H···C | 10 - 15% |

| F···H / H···F | 5 - 15% |

| C···C | 3 - 8% |

Note: Percentages are estimates based on analyses of similar fluorinated organic molecules. nih.govresearchgate.net

Prediction of Non-Linear Optical (NLO) Properties

The investigation into the non-linear optical (NLO) properties of organic molecules has become a significant area of research due to their potential applications in advanced technologies like optical switching and data storage. mdpi.com NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies, phases, or amplitudes. The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the arrangement of electron-donating and electron-accepting groups connected by a π-conjugated system.

Computational quantum chemistry serves as a powerful tool for predicting the NLO properties of molecules, offering insights that guide the synthesis of new, highly effective materials. researchgate.net By calculating parameters such as the dipole moment, polarizability, and hyperpolarizability, researchers can estimate a molecule's potential for NLO applications before undertaking complex and resource-intensive experimental synthesis. mdpi.comresearchgate.net

The NLO characteristics of a molecule are fundamentally determined by how its charge distribution responds to an external electric field. This response can be described by a Taylor series expansion of the total dipole moment (µ) induced by the field (F). nih.gov

µ = µ₀ + αF + (1/2)βF² + (1/6)γF³ + ...

Here, µ₀ is the permanent dipole moment of the molecule. The coefficient α represents the linear polarizability, which describes the linear response of the electron cloud to the electric field. The second-order (or first) hyperpolarizability, β, and the third-order (or second) hyperpolarizability, γ, quantify the non-linear response of the molecule. mdpi.comnih.gov A large value for these hyperpolarizabilities is a key indicator of a significant NLO effect. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate these properties. researchgate.netnih.gov Functionals such as CAM-B3LYP are often chosen for their accuracy in predicting the electric properties of molecules. nih.gov For a molecule like this compound, the trifluoromethoxy group (-OCF₃) acts as an electron-withdrawing group, while the acrylic acid moiety and the phenyl ring form a π-conjugated system that facilitates charge transfer, a crucial feature for NLO activity.

While specific computational results for this compound are not extensively published, the table below illustrates typical data obtained for organic molecules in NLO studies. The values demonstrate how different substituents can influence the dipole moment and hyperpolarizability.

Table 1: Representative Calculated Dipole Moment and Hyperpolarizability Data for NLO Chromophores This table presents illustrative data for analogous systems to demonstrate the typical range and format of results from NLO calculations. The values are not specific to this compound.

| Molecule/System | Computational Method | Dipole Moment (µ) (Debye) | First Hyperpolarizability (β) (esu) | Third-Order Polarizability (γ) (esu) |

| p-Nitroaniline (p-NA) | DFT/B3LYP | 6.28 | 9.2 x 10⁻³⁰ | - |

| Aurone-based Polymer P1 | DFT | 5.86 | 12.1 x 10⁻³⁰ | 39.4 x 10⁻³⁶ |

| Aurone-based Polymer P2 | DFT | 8.12 | 15.3 x 10⁻³⁰ | 45.1 x 10⁻³⁶ |

| APST (Thiophene-based) | DFT | - | 27.14 x 10⁻³⁶ | - |

Computational Descriptors and Their Significance

Computational chemistry provides a suite of descriptors that are vital for understanding the electronic structure, reactivity, and stability of molecules. For compounds like this compound, these descriptors offer a theoretical foundation for their potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital that can donate an electron, while the LUMO is the orbital that can accept an electron. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity and lower stability. mdpi.com In the context of NLO materials, a smaller energy gap often correlates with higher polarizability and, consequently, a stronger NLO response, as the electrons can be more easily delocalized. mdpi.com Theoretical calculations for similar organic molecules have shown energy gaps in the range of 3-5 eV. researchgate.net

Table 2: Representative Frontier Orbital Energies and Energy Gaps This table provides example values for analogous molecules to illustrate typical results from quantum chemical calculations. The values are not specific to this compound.

| Molecule | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| BDMNH Compound | -5.27 | -1.57 | 3.70 |

| IHF Crystal | - | - | 4.70 |

| Aurone-based Polymer P1 | -5.89 | -2.31 | 3.58 |

| Aurone-based Polymer P2 | -6.11 | -2.19 | 3.92 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density isosurface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) are associated with lone pairs and are susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron deficiency and are prone to nucleophilic attack.

For this compound, an MEP analysis would likely show a high negative potential around the oxygen atoms of the carboxylic acid and trifluoromethoxy groups, indicating these are the most electron-rich sites. researchgate.net The hydrogen atoms, particularly the acidic proton of the carboxyl group, would exhibit a positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which influences the crystal packing and bulk properties of the material. researchgate.net

Structure Activity Relationship Sar Investigations Focusing on the Trifluoromethoxy Substituted Acrylic Acid Scaffold

Influence of Trifluoromethoxy Group Positionality on Molecular Interactions

The placement of the trifluoromethoxy (-OCF3) group on the phenyl ring of an acrylic acid derivative can dramatically alter its interaction with biological targets. The ortho position, as seen in 3-(2-(trifluoromethoxy)phenyl)acrylic acid, imparts distinct electronic and conformational properties compared to its meta and para isomers. chemimpex.comsigmaaldrich.comfishersci.com

While direct comparative studies on the biological activity of the different positional isomers of trifluoromethoxyphenyl)acrylic acid are not extensively available, the known ortho-effects of substituents provide a strong rationale for the unique properties of the 2-substituted analog. The steric bulk of the ortho-trifluoromethoxy group can also play a crucial role, potentially locking the molecule into a specific conformation that is optimal for binding.

Impact of Substituent Modifications on Analogous Acrylic Acid Frameworks

The systematic modification of the this compound scaffold offers a powerful approach to probe and optimize its biological activity. By altering various parts of the molecule, researchers can gain a deeper understanding of the key features required for molecular recognition and effect.

Halogenation Effects on Molecular Recognition

The introduction of halogen atoms onto the phenyl ring of cinnamic acid derivatives has been shown to significantly impact their biological profiles. nih.gov Halogens can alter the electronic distribution, lipophilicity, and metabolic stability of a compound. For instance, in a series of 2,3-diphenyl acrylonitrile (B1666552) derivatives, the introduction of halogens such as fluorine, chlorine, and bromine at the para-position of a phenyl ring resulted in considerable antiproliferative activity against various human cancer cell lines. nih.gov

Specifically, a para-chloro substituted derivative exhibited the most potent activity. nih.gov This highlights that the nature and position of the halogen are critical. While direct halogenation studies on this compound are limited, it can be inferred that the addition of halogens to its phenyl ring would likely modulate its activity through a combination of steric and electronic effects, potentially enhancing its interaction with target proteins.

Aryl Ring Substitutions and Their Steric/Electronic Contributions

For example, the presence of hydroxyl groups on the phenyl ring of cinnamic acid derivatives is a well-known determinant of their antioxidant activity. mdpi.com The number and position of these hydroxyl groups directly correlate with the radical scavenging capacity. mdpi.com In contrast, introducing bulky groups could sterically hinder the binding to a target, or conversely, promote a more favorable binding conformation. The substitution on the phenyl ring is a key determinant of the biological activity of cinnamic acid derivatives. nih.gov

Modifications to the Acrylic Acid Moiety

The acrylic acid portion of the molecule is a critical pharmacophore, capable of participating in hydrogen bonding and ionic interactions. Modifications to this group can have a profound impact on the compound's properties. Esterification or amidation of the carboxylic acid, for instance, would neutralize its negative charge and increase its lipophilicity. This could alter its absorption, distribution, and binding mode.

Furthermore, modifications to the double bond, such as reduction or isomerization, would change the geometry and rigidity of the molecule, likely affecting its interaction with a target. The synthesis of various derivatives with modified acrylic acid moieties is a common strategy to explore the importance of this functional group for biological activity. nih.gov

Mechanistic Insights into Molecular Binding and Recognition

Understanding the precise molecular interactions between this compound and its biological targets is essential for rational drug design. While experimental structural data may be scarce, theoretical and computational approaches can provide valuable insights.

Ligand-Target Interaction Profiling (Theoretical)

Molecular docking studies on analogous compounds can help to predict the binding mode of this compound with various protein targets. For example, docking studies of cinnamic acid derivatives with quorum sensing receptors have revealed that these molecules can competitively bind to the same pocket as the natural ligand, thereby inhibiting bacterial communication. nih.gov

Conformational Analysis and its Role in SAR

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For this compound, the rotational freedom around the single bonds connecting the phenyl ring, the acrylic acid moiety, and the trifluoromethoxy group gives rise to various possible conformations. The preferred conformation, or the ensemble of low-energy conformations, will dictate how the molecule presents its functional groups for interaction with a biological target.

The interplay between the trifluoromethoxy group and the acrylic acid moiety can lead to specific intramolecular interactions that stabilize certain conformations. Understanding the conformational energy landscape is crucial for rationalizing SAR data and for designing analogs with improved activity. For instance, a conformation that pre-organizes the molecule for optimal binding to a receptor will likely exhibit higher potency.

Rational Design Principles for Modulating Molecular Properties

The principles of rational drug design aim to systematically modify a lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. For the this compound scaffold, several strategies can be envisioned.

Enhancing Target Binding Affinity: Structure-based drug design, where the three-dimensional structure of the target protein is known, can guide the modification of the lead compound to improve its binding affinity. This could involve introducing functional groups that can form specific hydrogen bonds, ionic interactions, or hydrophobic interactions with the amino acid residues in the binding site of the target protein. For example, modifying the substitution pattern on the phenyl ring could lead to more favorable interactions within a specific pocket of a kinase active site.

Improving Metabolic Stability: The trifluoromethoxy group is generally more resistant to metabolic degradation compared to a methoxy (B1213986) group. researchgate.net However, other parts of the molecule, such as the acrylic acid double bond or the phenyl ring, could be susceptible to metabolic enzymes. Rational design strategies could include the introduction of blocking groups at metabolically labile positions to enhance the compound's half-life in the body.

The following table outlines some potential design strategies and their intended effects on the molecular properties of this compound analogs.

Research Applications and Broader Scientific Impact

Role as an Intermediate in Pharmaceutical Research and Development

The development of new medicines relies on the availability of innovative chemical scaffolds that can be modified to interact with biological targets. 3-(2-(Trifluoromethoxy)phenyl)acrylic acid serves as a crucial starting point in the synthesis of complex molecules intended for therapeutic use, particularly in the fields of anti-inflammatory and anti-cancer research. chemimpex.com

A novel molecular entity (NME) is a drug containing an active substance that has never before been approved for marketing in a given jurisdiction. The search for NMEs is a primary goal of pharmaceutical research, aiming to provide new treatment options for patients. cymitquimica.com The structure of this compound makes it an ideal building block for creating these new therapeutic agents. Its acrylic acid group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.

The trifluoromethoxy group is particularly significant in drug design. Its inclusion can lead to improved efficacy and selectivity, enhancing the potential for creating innovative drugs. chemimpex.com For example, cinnamic acid derivatives are widely recognized as important pharmacophores and have been used to develop hybrids with other chemical groups to create potential treatments for neurodegenerative diseases like Alzheimer's. Research in this area has focused on designing inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While not specifying the 2-(trifluoromethoxy) substitution, studies on related cinnamic acid hybrids demonstrate their ability to bind to both the catalytic and peripheral sites of these enzymes, showcasing a pathway through which derivatives of this compound could act.

The ultimate goal of designing NMEs is to modulate specific biological pathways that are implicated in disease. The physicochemical properties of the trifluoromethoxy group can be leveraged to fine-tune a molecule's ability to interact with its biological target. This group can alter electron distribution and conformation, which are critical for achieving high potency and selectivity.

This compound is noted for its utility as an intermediate in the synthesis of anti-inflammatory and anti-cancer agents. chemimpex.com In the context of agrochemicals, related strobilurin fungicides that contain a trifluoromethylphenyl moiety, such as trifloxystrobin, function by inhibiting the mitochondrial cytochrome-bc1 complex, a critical component of the respiration chain. This mechanism highlights how trifluoromethyl groups can be key to modulating fundamental biological pathways, a principle that is actively exploited in drug design to create targeted therapies. The presence of the trifluoromethoxy group in this compound provides a strategic element for researchers aiming to develop new drugs that can precisely interfere with disease processes.

Contributions to Agrochemical Research and Development

The global agricultural industry requires a continuous supply of new and effective crop protection agents to combat pests and diseases, which can develop resistance to existing treatments. This compound plays a role in this sector as a valuable intermediate. chemimpex.com

This compound is utilized as an intermediate in the formulation of herbicides and pesticides. chemimpex.com The inclusion of the trifluoromethoxy group is a common strategy in agrochemical design to enhance the biological activity and stability of the final product. As seen with the fungicide trifloxystrobin, which contains a related trifluoromethylphenyl group, such fluorinated moieties are integral to the efficacy of modern pesticides. The structure of this compound allows for the development of novel active ingredients with potentially improved performance and selectivity, contributing to solutions that aim for effective crop protection while considering environmental impact. chemimpex.com

Utility in Advanced Materials Science

The applications of this compound extend beyond the life sciences into the realm of materials science, where its unique properties can be harnessed to create advanced materials. chemimpex.com

The compound is incorporated into polymer formulations to enhance specific properties of the resulting materials. chemimpex.com Cinnamic acids, in general, are recognized as valuable building blocks for polymers that possess high photoreactivity. This property is due to the presence of the cinnamoyl group, which is a well-known photoresponsive unit. Such polymers are used in a variety of high-tech applications, including advanced microelectronics, photolithography, and photocurable coatings.

Specifically, the incorporation of this compound into polymers can improve characteristics such as thermal stability and chemical resistance. chemimpex.com Its ability to modify surface properties and enhance durability makes it a candidate for creating high-performance materials tailored to specific industrial needs. chemimpex.com

Modification of Surface Properties and Durability Enhancement

Fluorinated acrylic polymers are known to significantly alter surface energy. The introduction of fluorine atoms into a polymer structure generally improves chemical, thermal, and photochemical performance due to the high energy of the C-F bond. researchgate.net This translates to enhanced durability and resistance to degradation. For instance, the copolymerization of fluorinated acrylates can lead to materials with tunable wettability and improved adhesion. rsc.org In a study involving 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) and 2-(trifluoromethyl)acrylic acid (MAF), the resulting copolymers exhibited water contact angles that could be adjusted from 107° to 81°, demonstrating the ability to control surface hydrophilicity. rsc.org

Furthermore, the use of fluorinated acrylic monomers in composites can lead to superior hydrophobicity and weathering resistance. researchgate.netnih.gov This is crucial for developing advanced coatings that can withstand harsh environmental conditions. The unique properties of this compound make it a valuable component for creating materials with tailored surface properties and extended operational lifetimes. chemimpex.com

Table 1: Enhanced Properties of Materials Modified with Fluorinated Acrylic Monomers

| Property Enhanced | Mechanism/Reason | Application Benefit | Source |

|---|---|---|---|

| Chemical Resistance | High stability of the C-F bond | Increased durability in chemically active environments | chemimpex.comresearchgate.net |

| Thermal Stability | Strong C-F bond energy resists thermal degradation | Suitability for high-performance, high-temperature applications | chemimpex.comresearchgate.net |

| Hydrophobicity | Low surface free energy imparted by fluorine atoms | Water-repellent surfaces for coatings and textiles | researchgate.netmdpi.com |

| Tunable Wettability | Controllable incorporation of functional monomers | Creation of surfaces with specific adhesion and fluid-interaction properties | rsc.org |

| Weathering Resistance | Resistance to UV degradation and environmental factors | Extended lifespan of outdoor coatings and materials | researchgate.net |

Explorations in Fluorinated Compound Chemistry

The unique structure of this compound, featuring a trifluoromethoxy group on a phenylacrylic acid scaffold, makes it a valuable building block in the field of fluorinated compound chemistry. chemimpex.com Its distinct reactivity allows researchers to explore and develop a new generation of fluorinated molecules with specific, enhanced properties. chemimpex.comnih.gov

Development of Novel Fluorinated Organic Compounds

This compound serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules. chemimpex.com The strategic placement of the -OCF3 group and the acrylic acid moiety provides multiple reactive sites for chemical modification. This versatility is exploited in the development of new pharmaceuticals and agrochemicals, where the goal is to create compounds with improved efficacy and selectivity. chemimpex.combiesterfeld.no

The synthesis of novel compounds often leverages the unique characteristics of fluorinated building blocks. nih.govresearchgate.net For example, the trifluoromethoxy group can influence reaction pathways and the stability of intermediates. Methodologies such as Friedel-Crafts reactions and various coupling strategies can be employed to incorporate this phenylacrylic acid derivative into larger, more complex structures. clockss.org The development of such synthetic routes is crucial for accessing new chemical entities that would otherwise be difficult to produce. The use of fluorinated building blocks like this compound is a dominant approach in modern drug discovery, enabling the creation of molecules with finely tuned properties. nih.gov

Insights into Enhanced Bioactivity and Stability through Fluorination

The introduction of fluorine-containing groups, such as the trifluoromethoxy (-OCF3) group, into organic molecules is a well-established strategy in medicinal chemistry to enhance their therapeutic potential. mdpi.comnih.gov This is due to the unique physicochemical properties that fluorine imparts, which can profoundly affect a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. mdpi.comnih.govresearchgate.net

The trifluoromethoxy group is particularly advantageous. It is significantly more lipophilic and electron-withdrawing than a simple methoxy (B1213986) group, and it offers superior metabolic stability. mdpi.com The strong carbon-fluorine bonds are resistant to enzymatic cleavage, which can prolong the half-life of a drug in the body. mdpi.comresearchgate.net This enhanced stability prevents the formation of reactive metabolites, contributing to a better safety profile. mdpi.com

Research has repeatedly shown that the strategic placement of a trifluoromethyl or trifluoromethoxy group can lead to a significant increase in biological activity. nih.govmdpi.com For instance, in one study, the introduction of a -CF3 group increased a compound's anti-cancer activity against MCF-7 cells by nearly eight-fold compared to its non-fluorinated analog. nih.gov These findings underscore the potential of using building blocks like this compound to design new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. chemimpex.commdpi.com

Table 2: Impact of Fluorination on Molecular Properties

| Property | Change upon Fluorination (e.g., -CH3 to -CF3/-OCF3) | Consequence for Bioactive Molecules | Source |

|---|---|---|---|

| Metabolic Stability | Increased | More resistant to enzymatic breakdown, longer half-life | mdpi.comresearchgate.net |

| Lipophilicity | Increased | Can improve membrane permeability and cell uptake | mdpi.comnih.gov |

| Binding Affinity | Can be enhanced | Improved interaction with biological targets, higher potency | mdpi.comresearchgate.net |

| Bioavailability | Can be improved | Better absorption and distribution in the body | nih.gov |

| Acidity/Basicity (pKa) | Altered | Can affect solubility and binding interactions | mdpi.com |

Advancements in Analytical Method Development

The presence of this compound and its derivatives in various matrices, from environmental samples to pharmaceutical formulations, necessitates the development of robust and sensitive analytical methods for their detection and quantification. chemimpex.comwiley.com The field has seen significant advancements, particularly in chromatographic techniques, to handle the specific challenges posed by fluorinated aromatic carboxylic acids. wiley.com

A variety of powerful analytical techniques are employed, often involving a sample preparation step like solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the matrix. wiley.comnih.gov High-performance liquid chromatography (HPLC) is a cornerstone technique, frequently coupled with mass spectrometry (LC-MS) or a diode array detector for reliable identification and quantification. wiley.comtandfonline.com For certain applications, gas chromatography coupled with mass spectrometry (GC-MS) is also utilized, often requiring a derivatization step to make the carboxylic acids more volatile. nih.govresearchgate.net

Recent developments have focused on improving detection limits, reducing analysis time, and enhancing the separation of complex mixtures. nih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offers superior speed, sensitivity, and resolution compared to conventional HPLC methods. nih.gov Furthermore, specialized techniques like inductively coupled plasma mass spectrometry (ICP-MS) are being explored for the analysis of fluorinated compounds, providing elemental specificity that can complement molecular mass spectrometry data. nih.gov

Table 3: Overview of Analytical Techniques for Fluorinated Carboxylic Acids

| Technique | Abbreviation | Key Features | Application Notes | Source |

|---|---|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Versatile for separating non-volatile compounds; various detectors available (UV, Fluorescence, MS). | Widely used for routine analysis; derivatization can enhance fluorescence detection. | wiley.comnih.govtandfonline.com |

| Gas Chromatography-Mass Spectrometry | GC-MS | High separation efficiency for volatile compounds; provides structural information from mass spectra. | Requires derivatization for non-volatile acids; effective for identifying unknown compounds. | wiley.comnih.gov |

| Liquid Chromatography-Mass Spectrometry | LC-MS/MS | High sensitivity and selectivity; suitable for complex matrices. | The standard method for trace analysis of fluorinated residuals in environmental and biological samples. | nih.govnih.govchromatographyonline.com |

| Ultra-High-Performance Liquid Chromatography | UHPLC-MS/MS | Faster analysis times and higher resolution than conventional HPLC. | Allows for high-throughput screening and determination at very low concentrations. | nih.gov |

| Inductively Coupled Plasma Mass Spectrometry | HPLC-ICP-MS | Provides elemental (fluorine) quantification; can detect unknown fluorinated compounds. | Complements molecular MS by providing total fluorine content. | nih.gov |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

While traditional methods for the synthesis of cinnamic acid derivatives, such as the Perkin, Knoevenagel, and Heck reactions, are applicable for the preparation of 3-(2-(Trifluoromethoxy)phenyl)acrylic acid, future research is increasingly focused on the development of novel, more efficient, and sustainable synthetic pathways.

Table 1: Comparison of Traditional and Emerging Synthetic Methods

| Method | Traditional Approach | Emerging Sustainable Approach |

| Solvents | Often involves organic solvents with environmental concerns. | Utilization of green solvents (e.g., water, ethanol) or solvent-free conditions. |

| Catalysts | Homogeneous catalysts that can be difficult to separate and recycle. | Development of reusable heterogeneous catalysts. |

| Reaction Conditions | Can require harsh conditions, such as high temperatures. | Milder reaction conditions enabled by photocatalysis or electrochemistry. |

| Efficiency | May involve multiple steps and generate significant waste. | More direct synthetic routes through C-H activation, reducing step count and waste. |

Advanced Computational Modeling for Predictive Research

Advanced computational modeling and theoretical chemistry are becoming indispensable tools in modern chemical research. For this compound, these methods can provide profound insights into its structure, reactivity, and potential applications, thereby guiding and accelerating experimental research.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule with high accuracy. This includes understanding the influence of the trifluoromethoxy group on the electron distribution within the aromatic ring and the acrylic acid moiety, which is crucial for predicting its reactivity in various chemical transformations. Computational studies on similar molecules, such as trans-4-(Trifluoromethyl)cinnamic acid, have successfully correlated calculated vibrational frequencies with experimental FTIR and FT-Raman spectra, demonstrating the predictive power of these methods .

Molecular docking simulations are another powerful computational tool, particularly in the context of drug discovery. By modeling the interaction of this compound and its derivatives with the active sites of biological targets, researchers can predict their potential as inhibitors or modulators of protein function. This in silico screening can prioritize compounds for synthesis and biological testing, saving significant time and resources. For example, molecular docking has been used to understand the binding modes of other cinnamic acid derivatives to their biological targets, providing a rationale for their observed activity nih.gov.

The trifluoromethoxy group itself is a subject of computational interest due to its unique electronic properties and conformational effects, which can influence a molecule's lipophilicity and metabolic stability mdpi.com. Computational studies can help to quantify these effects for this compound, aiding in the design of new molecules with optimized pharmacokinetic properties.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid testing of large numbers of compounds for a specific activity. bmglabtech.comewadirect.com The integration of this compound and its derivatives into HTS campaigns is a key future direction for discovering new applications.

In drug discovery, libraries of compounds derived from this compound can be screened against a wide array of biological targets, including enzymes and receptors, to identify novel bioactive molecules. bmglabtech.comewadirect.com HTS assays can be designed to measure various biological activities, such as enzyme inhibition, receptor binding, or changes in cellular phenotype. The versatility of the acrylic acid functional group allows for the facile synthesis of diverse libraries of amides, esters, and other derivatives, which can then be subjected to HTS.

Beyond pharmaceuticals, HTS can be employed to discover new materials with desired properties. For instance, polymers synthesized from this compound could be screened for properties such as thermal stability, optical clarity, or specific surface characteristics. The trifluoromethoxy group is known to enhance properties like thermal stability and chemical resistance, making this a promising area of investigation. chemimpex.com

The development of novel assay technologies, including microfluidics and advanced imaging techniques, will further enhance the power of HTS. These technologies allow for the screening of compounds in smaller volumes and with greater precision, increasing the efficiency and reducing the cost of these large-scale experiments.

Expansion into Diverse Chemical Spaces for New Applications

The unique structural features of this compound make it a versatile building block for the synthesis of a wide range of more complex molecules, opening up new avenues for its application.

Pharmaceuticals: The trifluoromethoxy group is increasingly recognized for its ability to improve the metabolic stability and membrane permeability of drug candidates. mdpi.com Starting from this compound, medicinal chemists can synthesize novel compounds with potential applications as anti-inflammatory, anti-cancer, or antimicrobial agents. The acrylic acid moiety provides a convenient handle for creating a variety of derivatives, such as amides and esters, which can be explored for their biological activity. chemimpex.comresearchgate.netmdpi.commdpi.comnih.gov

Agrochemicals: Similar to its role in pharmaceuticals, the trifluoromethoxy group can enhance the efficacy and selectivity of agrochemicals. chemimpex.com Derivatives of this compound can be investigated as novel herbicides, pesticides, or plant growth regulators.

Material Science: The acrylic acid functionality allows for the incorporation of this molecule into polymers. chemimpex.com Polymerization of this compound or its esters can lead to the development of new materials with tailored properties. The presence of the trifluoromethoxy group can impart desirable characteristics such as increased thermal stability, chemical resistance, and specific optical or surface properties. These materials could find applications in coatings, advanced polymers, and other high-performance materials.

Table 2: Potential Applications in Diverse Chemical Spaces

| Field | Potential Application | Key Feature |

| Pharmaceuticals | Development of novel anti-inflammatory, anti-cancer, and antimicrobial agents. | Trifluoromethoxy group can enhance metabolic stability and cell permeability. |

| Agrochemicals | Creation of new herbicides, pesticides, and plant growth regulators. | Trifluoromethoxy group can improve efficacy and selectivity. |

| Material Science | Synthesis of high-performance polymers and coatings. | Trifluoromethoxy group can impart enhanced thermal stability and chemical resistance. |

The continued exploration of the reactivity of this compound and the development of new synthetic methodologies will undoubtedly lead to the discovery of new applications in these and other emerging fields.

Q & A

Q. How can the purity of 3-(2-(Trifluoromethoxy)phenyl)acrylic acid be rigorously assessed in academic settings?

- Methodological Answer: Purity assessment typically employs a combination of chromatographic and spectroscopic techniques:

- HPLC (High-Performance Liquid Chromatography): Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to quantify impurities .

- NMR Spectroscopy: Analyze H and C NMR spectra (e.g., in DMSO-d6) to confirm structural integrity and detect residual solvents .

- Mass Spectrometry (LC-MS): Confirm molecular weight (232.16 g/mol) and identify fragmentation patterns to rule out byproducts .

Q. What synthetic routes are effective for synthesizing this compound?

- Methodological Answer: A common approach involves a Knoevenagel condensation :

Starting Materials: React 2-(trifluoromethoxy)benzaldehyde with malonic acid in ethanol.

Catalyst: Use piperidine (10 mol%) at 80°C for 6–8 hours.

Workup: Acidify with HCl, extract with ethyl acetate, and recrystallize from ethanol/water (yield: ~65–75%) .

Alternative Route: Palladium-catalyzed coupling of trifluoromethoxy-substituted aryl halides with acrylic acid derivatives under Suzuki-Miyaura conditions .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

- Methodological Answer:

-

Antifungal Assays:

Use microdilution methods against Fusarium oxysporum and Botrytis cinerea. Prepare stock solutions in DMSO (≤1% final concentration) and test at 0.1–0.5 mM (Table 1) . -

Enzyme Inhibition: Screen against cyclooxygenase-2 (COX-2) using a fluorometric assay with celecoxib as a positive control .

Table 1: Antifungal Efficacy of this compound

Pathogen Concentration (mM) Effectiveness (%) Fusarium oxysporum 0.1 70 Botrytis cinerea 0.5 65 Source: Adapted from PubChem data

Advanced Research Questions

Q. How can enantiomers of this compound be separated, and what chiral analysis methods are recommended?

- Methodological Answer:

- Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Monitor enantiomeric excess (ee) via UV detection .

- Circular Dichroism (CD): Compare CD spectra of separated enantiomers to assign absolute configuration .

Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer:

- Analog Synthesis: Modify the (trifluoromethoxy)phenyl group (e.g., replace with CF, Cl, or OCH) and assess changes in lipophilicity (logP) via shake-flask method .

- Key Parameters:

- Lipophilicity: Measure partition coefficients (logP) using octanol/water.

- Electron-Withdrawing Effects: Compare Hammett σ values of substituents to correlate with biological activity .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina with COX-2 (PDB ID: 5KIR) to simulate binding poses. Prioritize hydrogen bonds with Arg120 and hydrophobic interactions with the trifluoromethoxy group .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

- Pharmacophore Modeling: Identify critical features (e.g., carboxylic acid, aromatic rings) using Schrödinger’s Phase .

Data Contradictions and Resolutions

- Synthetic Yield Variability: reports yields of 65–75% via Knoevenagel condensation, while palladium-catalyzed routes () may achieve higher yields (80–85%) but require costly catalysts. Researchers should balance cost and efficiency based on application .

- Biological Activity: Antifungal efficacy in Table 1 conflicts with weaker activity reported in structurally similar compounds (). Validate results using standardized CLSI protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.